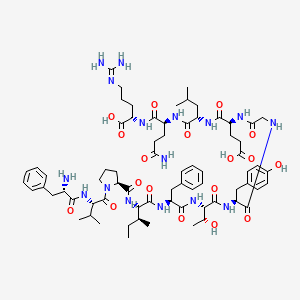

Motilin-(1-12) (human)

Description

Properties

Molecular Formula |

C71H104N16O18 |

|---|---|

Molecular Weight |

1469.7 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C71H104N16O18/c1-8-40(6)58(85-66(100)53-22-16-32-87(53)69(103)57(39(4)5)84-60(94)46(72)34-42-17-11-9-12-18-42)67(101)83-52(35-43-19-13-10-14-20-43)65(99)86-59(41(7)88)68(102)82-51(36-44-23-25-45(89)26-24-44)61(95)77-37-55(91)78-47(28-30-56(92)93)62(96)81-50(33-38(2)3)64(98)79-48(27-29-54(73)90)63(97)80-49(70(104)105)21-15-31-76-71(74)75/h9-14,17-20,23-26,38-41,46-53,57-59,88-89H,8,15-16,21-22,27-37,72H2,1-7H3,(H2,73,90)(H,77,95)(H,78,91)(H,79,98)(H,80,97)(H,81,96)(H,82,102)(H,83,101)(H,84,94)(H,85,100)(H,86,99)(H,92,93)(H,104,105)(H4,74,75,76)/t40-,41+,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1 |

InChI Key |

RMFLNSINIQWBNF-YJSHLDSISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Motilin 1 12 Human Action

Motilin Receptor (hMTLR) Interaction and Binding Dynamics

Specificity and Affinity of Motilin-(1-12) (human) Binding to the Human Motilin Receptor

The human motilin receptor (hMTLR) demonstrates a distinct sensitivity to the N-terminal portion of the motilin molecule. physiology.orgnih.gov The fragment Motilin-(1-12) is a motilin-receptor agonist, and studies on tissue membranes from the human stomach and duodenum have been instrumental in characterizing its binding properties. physiology.orgnih.gov Research indicates that the highest concentration of human motilin receptors is located in the antrum of the stomach. physiology.orgphysiology.org

Binding assays using radiolabeled motilin have revealed that Motilin-(1-12) can effectively displace the full-length ligand, although with different affinities depending on the tissue preparation. physiology.orgphysiology.org Specifically, the affinity of Motilin-(1-12) for motilin receptors on neural tissues (synaptosomes) differs from its affinity for receptors on muscular tissues (plasma membranes), suggesting the presence of receptor subtypes. physiology.orgnih.govwikigenes.org This difference in affinity underscores the specific nature of the interaction between Motilin-(1-12) and the hMTLR. physiology.orgwikigenes.org

Comparative Binding Profiles of Motilin-(1-12) (human) with Full-Length Motilin and Other Analogues

Studies comparing human and rabbit motilin receptors have further highlighted species-specific differences in binding affinities for various motilin analogues, including Motilin-(1-12). physiology.orgnih.govcapes.gov.br For instance, human and rabbit receptors show similar affinities for longer fragments like Mot-(1-19) and Mot-(1-15), but their affinities for shorter fragments such as Mot-(1-12) and Mot-(1-9) diverge. physiology.org This indicates that while the N-terminal is recognized by both species, the precise nature of this interaction is distinct. physiology.org

The binding affinity of various motilin fragments to human antral synaptosomes has been quantified, as shown in the table below.

| Compound | pIC50 (Neural) | pIC50 (Muscular) |

|---|---|---|

| Mot-(1-22) (human) | 8.83 ± 0.10 | 8.87 ± 0.12 |

| Mot-(1-12) (human) | 6.68 ± 0.08 | 5.83 ± 0.05 |

| Mot-(1-9) (human) | 5.21 ± 0.11 | < 5.0 |

pIC50 values represent the negative logarithm of the half maximal inhibitory concentration (IC50) and are presented as means ± SE. A higher pIC50 value indicates a higher binding affinity. physiology.org

Identification of Motilin-(1-12) (human) Sensitive Receptor Subtypes (Neural vs. Muscular) in Human Tissues

Evidence strongly suggests the existence of distinct neural and muscular subtypes of the human motilin receptor, which exhibit differential sensitivity to Motilin-(1-12). physiology.orgnih.govwikigenes.org In the human antrum, motilin receptors are predominantly found in neural structures, but are also present on smooth muscle cells. physiology.orgphysiology.org The differing affinities of Motilin-(1-12) for receptors in synaptosome-enriched (neural) and plasma membrane-enriched (muscular) preparations from the same antral tissue provide compelling evidence for these receptor subtypes. physiology.orgnih.govwikigenes.org

Specifically, the affinity for Motilin-(1-12) is notably different between the neural and muscular receptor fractions, a distinction that is not observed with the full-length motilin peptide. physiology.orgphysiology.org This suggests that the structural or conformational state of the receptor in neural versus muscular tissue influences its interaction with the N-terminal fragment of motilin. physiology.org Functional studies in both humans and rabbits have also supported the presence of these distinct neural and muscular motilin receptor subtypes. physiology.org Motilin peptide fragments, in general, have been noted to have a greater affinity for neuronal tissue compared to muscle tissue. researchgate.net

Structure-Activity Relationship (SAR) of Motilin-(1-12) (human)

Contribution of the N-terminal Portion of Motilin-(1-12) (human) to Receptor Recognition and Activation

The N-terminal region of motilin is crucial for its biological activity and receptor interaction. physiology.orgnih.govfrontiersin.org Structure-function studies indicate that the motilin sequence can be divided into three functional regions, with the N-terminal portion being essential for both binding and activation of the motilin receptor. frontiersin.orgnih.gov Specifically, the N-terminal [1-7] amino acid sequence is considered the minimum basic structure required for these functions. nih.gov The human motilin receptor is sensitive to this N-terminal part of the motilin molecule. physiology.orgnih.govcapes.gov.br

The N-terminal segment of motilin inserts into the orthosteric subpocket of the receptor, which is a key step in receptor activation. nih.gov The extreme N-terminal pentapeptide (the first five amino acids) buries itself deep within the hydrophobic core of the receptor, contributing significantly to the peptide's activity. nih.gov This interaction is consistent with the finding that occupying this subpocket leads to receptor activation. nih.gov The high degree of conservation of the N-terminal sequence among mammals underscores its significance for the GI-stimulating activity of motilin. frontiersin.org

Investigation of Key Amino Acid Residues within Motilin-(1-12) (human) for Ligand-Receptor Interaction

Several key amino acid residues within the Motilin-(1-12) sequence have been identified as critical for the interaction with the motilin receptor. The positive charge of the N-terminal amino group is vital for the interaction with the receptor. nih.gov

Specific residues play distinct roles:

Phenylalanine at position 1 (F¹): The backbone of this residue forms polar interactions with E119 and R318 of the receptor. nih.gov

Proline at position 3 (P³): Replacing this residue with phenylalanine has been shown to decrease the activation potency of motilin analogues. nih.gov

Isoleucine at position 4 (I⁴) and Phenylalanine at position 5 (F⁵): These residues are surrounded by hydrophobic residues within the receptor, indicating their role in hydrophobic interactions. nih.gov

Tyrosine at position 7 (Y⁷) and Leucine at position 10 (L¹⁰): The side chains of these amino acids make hydrophobic contacts with the receptor's N-terminus. nih.gov

Arginine at position 12 (R¹²): This residue is particularly important, as its side chain forms a salt bridge with D182 in the second extracellular loop (ECL2) of the receptor. nih.gov The significance of this interaction is highlighted by the observation that the motilin analogue [1-12] has a 158-fold increased binding affinity compared to the [1-11] analogue. nih.gov

The following table summarizes the key amino acid residues in Motilin-(1-12) and their identified interactions with the motilin receptor.

| Amino Acid Residue | Position | Interacting Receptor Residue(s) | Type of Interaction |

|---|---|---|---|

| Phenylalanine (Phe) | 1 | E119, R318 | Polar |

| Isoleucine (Ile) | 4 | F33, Y321, I338 | Hydrophobic |

| Phenylalanine (Phe) | 5 | F33, Y321, I338 | Hydrophobic |

| Tyrosine (Tyr) | 7 | P32, C30 | Hydrophobic |

| Leucine (Leu) | 10 | P32, C30 | Hydrophobic |

| Arginine (Arg) | 12 | D182 | Salt Bridge |

Conformational Aspects of Motilin-(1-12) (human) and their Influence on Biological Activity

The biological activity of motilin and its fragments is intrinsically linked to their three-dimensional structure. The N-terminal region of the full 22-amino acid motilin peptide is highly conserved across species and is considered essential for its biological function. nih.govnih.gov The fragment Motilin-(1-12) represents a key portion of this functional domain and is recognized as a motilin receptor agonist. wikigenes.orgnih.gov

Studies comparing various motilin fragments have demonstrated that receptor affinity is sensitive to the length of the N-terminal peptide, with Motilin-(1-12) showing distinct binding characteristics compared to shorter fragments like Motilin-(1-9) or longer ones. physiology.org The importance of the twelfth amino acid residue is particularly highlighted by research showing that the motilin analog [1-12] has a significantly higher binding affinity—158-fold greater—than the [1-11] analog, indicating a critical structural or interactive role for this final residue in receptor engagement. semanticscholar.org

While detailed crystallographic or NMR structures focusing solely on the isolated Motilin-(1-12) fragment are not extensively characterized in the literature, its ability to act as an agonist implies that it adopts a specific conformation that allows it to bind to and activate the human motilin receptor (hMTLR). wikigenes.orgnih.gov This bioactive conformation is a prerequisite for initiating the downstream signaling events that constitute its physiological effects.

Intracellular Signaling Pathways Activated by Motilin-(1-12) (human) Through hMTLR

Upon binding of an agonist such as Motilin-(1-12), the human motilin receptor (hMTLR), a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. nih.govreprocell.comwikipedia.org These pathways translate the extracellular signal into a cellular response, primarily smooth muscle contraction. nih.gov As an active agonist, Motilin-(1-12) is capable of triggering these characteristic signaling cascades. wikigenes.orgnih.gov

G Protein Coupling Preferences (e.g., Gq/11, G12/13)

The activation of the hMTLR by its native ligand, motilin, leads to the selective coupling and activation of specific families of heterotrimeric G proteins. Research has conclusively shown that the hMTLR predominantly couples to Gαq/11 and Gα13. nih.govsemanticscholar.orgnih.govphysiology.org Activation of these G proteins is the first step in the signal transduction pathway that mediates the physiological effects of motilin agonists.

| G Protein Family | Primary Function in Motilin Signaling | Reference |

|---|---|---|

| Gq/11 | Activates Phospholipase C (PLC), leading to IP3 production and Ca2+ release. | nih.gov, nih.gov |

| G12/13 | Activates RhoA-dependent pathways, contributing to sustained muscle contraction. | nih.gov |

Calcium Mobilization and Related Second Messenger Systems (e.g., Phospholipase C (PLC), Inositol-1,4,5-trisphosphate (IP3))

The coupling of the activated hMTLR to Gαq is directly responsible for stimulating the enzyme Phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govfrontiersin.org

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govphysiology.org This rapid increase in the intracellular free Ca2+ concentration is a pivotal event in motilin-induced cellular responses, including smooth muscle contraction and neurotransmitter release. nih.govnih.gov Studies on human colonic myocytes confirm that motilin agonists induce significant rises in intracellular Ca2+. nih.gov

| Molecule | Type | Role in Motilin-(1-12) Signaling | Reference |

|---|---|---|---|

| Phospholipase C (PLC) | Enzyme | Activated by Gαq; generates IP3 and DAG from PIP2. | nih.gov, nih.gov |

| Inositol-1,4,5-trisphosphate (IP3) | Second Messenger | Binds to receptors on the sarcoplasmic reticulum to release Ca2+. | nih.gov, physiology.org |

| Calcium (Ca2+) | Second Messenger / Ion | Primary trigger for initial muscle contraction via calmodulin and MLCK activation. | nih.gov, nih.gov |

Role of Protein Kinase C (PKC) and Rho Kinase Pathways in Motilin-(1-12) (human)-Mediated Responses

While the initial phase of contraction is Ca2+-dependent, the sustained contractile response to motilin agonists is mediated by RhoA-dependent pathways involving Protein Kinase C (PKC) and Rho kinase (also known as ROCK). nih.gov The Gα13 subunit is primarily responsible for activating the small GTPase RhoA. nih.gov

Activated RhoA, in turn, activates Rho kinase. Both PKC (activated by DAG) and Rho kinase play crucial roles in sensitizing the contractile apparatus to Ca2+. nih.govjnmjournal.org They achieve this by phosphorylating and inhibiting myosin light chain phosphatase (MLCP), the enzyme that promotes muscle relaxation. Specifically, PKC phosphorylates the phosphatase inhibitor protein CPI-17, while Rho kinase phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1). nih.govjnmjournal.org This dual inhibition of MLCP ensures that the myosin light chains remain phosphorylated, leading to sustained contraction. nih.gov

Myosin Light Chain (MLC) Phosphorylation in Response to Motilin-(1-12) (human)

The ultimate molecular event leading to smooth muscle contraction is the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20). nih.govjnmjournal.org The signaling cascade initiated by Motilin-(1-12) through the hMTLR induces a biphasic phosphorylation of MLC20. nih.gov

Initial Phase : The rapid increase in intracellular Ca2+ (from IP3-mediated release) leads to the formation of a Ca2+-calmodulin complex. This complex activates Myosin Light Chain Kinase (MLCK), which directly phosphorylates MLC20, triggering the initial, transient contraction. nih.gov This initial phase is not affected by inhibitors of Rho kinase or PKC. nih.gov

Sustained Phase : The subsequent, sustained phase of contraction and MLC20 phosphorylation is dependent on the Gα13- and Gαq-mediated, RhoA-dependent pathways. nih.gov As described previously, the activation of PKC and Rho kinase leads to the inhibition of Myosin Light Chain Phosphatase (MLCP). nih.govjnmjournal.org This inhibition prevents the dephosphorylation of MLC20, thereby maintaining the contractile state even as Ca2+ levels may begin to decrease. nih.govnih.gov

| Protein | Function in Motilin-Mediated Contraction | Regulatory Pathway | Reference |

|---|---|---|---|

| Myosin Light Chain Kinase (MLCK) | Phosphorylates MLC20 to initiate contraction. | Activated by Ca2+/Calmodulin complex. | nih.gov |

| Myosin Light Chain Phosphatase (MLCP) | Dephosphorylates MLC20 to promote relaxation. | Inhibited by p-CPI-17 and p-MYPT1. | jnmjournal.org, nih.gov |

| Protein Kinase C (PKC) | Phosphorylates CPI-17, inhibiting MLCP. | Activated by DAG. | nih.gov |

| Rho Kinase (ROCK) | Phosphorylates MYPT1, inhibiting MLCP. | Activated by RhoA. | nih.gov, nih.gov |

Receptor Regulation and Desensitization Mechanisms Induced by Motilin-(1-12) (human)

Continuous or repeated exposure to an agonist often leads to receptor desensitization, a process that limits the cellular response. For the hMTLR, this process involves receptor internalization. nih.govnih.gov Upon activation by agonists like motilin, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), such as GRK2. nih.gov This phosphorylation promotes the binding of arrestin proteins, which uncouples the receptor from its G proteins and targets it for endocytosis. nih.gov

Studies using full motilin agonists show that internalization is a key feature of hMTLR regulation. nih.govnih.gov The internalized receptors can then be recycled back to the plasma membrane, allowing for resensitization, or targeted for degradation. nih.gov The kinetics of desensitization and internalization have been shown to be ligand-dependent, with different agonists inducing these processes to varying degrees and at different rates. nih.govnih.gov While these general mechanisms apply to the hMTLR, specific studies detailing the precise rate and extent of desensitization and internalization induced solely by the Motilin-(1-12) fragment are not described in the available literature.

Involvement of G Protein-Coupled Receptor Kinases (GRKs) in Receptor Regulation

The regulation of G protein-coupled receptors (GPCRs), including the human motilin receptor (hMTLR), is a tightly controlled process orchestrated by a family of enzymes known as G protein-coupled receptor kinases (GRKs). mdpi.comwjgnet.com These serine-threonine kinases play a pivotal role in the homologous desensitization of GPCRs, a mechanism that terminates the signaling of an activated receptor. nih.gov

Upon agonist binding and subsequent receptor activation, GRKs are recruited to the plasma membrane where they phosphorylate the intracellular domains, specifically the C-terminal tail and/or intracellular loops, of the activated receptor. wjgnet.com This phosphorylation event significantly increases the receptor's affinity for cytosolic proteins called arrestins. mdpi.commdpi.com The binding of arrestin to the phosphorylated GPCR sterically hinders the receptor's interaction with its cognate G protein, effectively uncoupling it from downstream signaling pathways and leading to desensitization. wjgnet.com

Furthermore, arrestins act as adapter proteins, facilitating the internalization of the receptor from the cell surface into clathrin-coated pits. mdpi.commdpi.com This endocytosis serves to further attenuate the cellular response to the agonist. The desensitization of the hMTLR is known to occur following phosphorylation, a process likely mediated by a GPCR kinase, which then leads to receptor internalization and recycling. reprocell.com

Physiological and Pharmacological Studies of Motilin 1 12 Human in Preclinical Models

In Vitro Research Using Human Tissue Preparations and Cell Lines

In vitro studies have been instrumental in characterizing the direct and indirect effects of Motilin-(1-12) (human) on various components of the human gastrointestinal (GI) tract.

Effects of Motilin-(1-12) (human) on Isolated Human Gastrointestinal Smooth Muscle Contraction

Studies on isolated human GI smooth muscle strips have demonstrated that motilin and its analogs can induce contractions, although the effects vary by region. In vitro, motilin stimulates contractions of human duodenal smooth muscle strips. google.com.na Research has shown that motilin agonists can increase baseline muscle tension in the fundus and small intestine at high concentrations. nih.gov Specifically, in the duodenum and terminal ileum, motilin has been observed to increase muscle tension. nih.gov

Circular muscle strips from various regions of the human stomach, including the pylorus, corpus, fundus, and antrum, are more sensitive to motilin than longitudinal muscle strips. frontiersin.org However, duodenal strips have shown insensitivity to motilin in some studies. frontiersin.org In contrast, there are minimal contractile effects in the colon. nih.govqmul.ac.uk The contractile response to motilin in isolated human gallbladder smooth muscle cells is dose-dependent and involves the release of intracellular calcium. nih.gov

| GI Region | Effect on Contraction | Reference |

|---|---|---|

| Antrum | Strong facilitation of cholinergic contractions | nih.govqmul.ac.uk |

| Fundus | Smaller increases in cholinergic contractions; increased baseline tension at high concentrations | nih.govqmul.ac.uk |

| Duodenum | Stimulates contractions, increases muscle tension | google.com.nanih.gov |

| Jejunum | Not specifically detailed in the provided results | |

| Ileum | Smaller increases in cholinergic contractions; increased muscle tension | nih.govqmul.ac.uk |

| Colon | Minimal effects | nih.govqmul.ac.uk |

Modulation of Enteric Neural Activity by Motilin-(1-12) (human)

Motilin-(1-12) (human) and other motilin receptor agonists primarily act pre-junctionally to modulate enteric neural pathways. nih.gov The enteric nervous system (ENS) is a complex network of neurons within the gut wall that controls digestive functions. physio-pedia.com Motilin receptors are found on both enteric neurons and smooth muscle cells. reprocell.com

Studies using electrical field stimulation (EFS) on human gastric antrum preparations revealed that motilin agonists strongly facilitate cholinergic contractions. nih.gov This indicates an enhancement of acetylcholine (B1216132) release from excitatory neurons. The facilitation of cholinergic activity is most prominent in the antrum, with lesser effects in the fundus and small intestine. nih.gov In the human colon, motilin receptor mRNA has been found to co-localize with nitric oxide synthase, an enzyme involved in the inhibitory nitrergic pathway, and to a lesser extent with choline (B1196258) acetyltransferase (ChAT), a marker for cholinergic neurons. nih.gov Some studies suggest that motilin's effects on gastrointestinal motility are mediated through both direct action on smooth muscle and neural mechanisms, including cholinergic pathways. physiology.org In human antrum, motilin receptors are predominantly found in nerves. physiology.org

Cellular Responses in hMTLR-Expressing Cell Lines

To study the direct cellular actions of motilin and its analogs, various cell lines have been engineered to express the human motilin receptor (hMTLR). These include Chinese Hamster Ovary (CHO) cells (CHO-MtlR), Human Embryonic Kidney 293 (HEK293) cells, and the human medulloblastoma cell line TE671. guidetopharmacology.orgwikigenes.org

In these cell lines, activation of the hMTLR by agonists, including motilin fragments, typically leads to an increase in intracellular calcium concentration ([Ca2+]i). guidetopharmacology.orgresearchgate.net For instance, in CHO cells expressing the human motilin receptor, motilin, and the motilide antibiotic erythromycin (B1671065) cause short-lived increases in intracellular calcium. researchgate.net Similarly, studies in HEK293 cells transfected with the human motilin receptor have demonstrated a rise in Ca2+ levels upon stimulation. guidetopharmacology.org

The TE671 cell line, which endogenously expresses the motilin receptor, has also been used as a model. nih.gov In these cells, motilin induces a dose-dependent response that is dependent on the release of calcium from intracellular stores. wikigenes.orgnih.gov The response in TE671 cells is blocked by motilin antagonists. nih.gov

| Cell Line | Primary Cellular Response | Reference |

|---|---|---|

| CHO-MtlR | Increase in intracellular Ca2+ | researchgate.net |

| HEK 293 | Increase in intracellular Ca2+ | guidetopharmacology.org |

| TE671 | Increase in intracellular Ca2+ from IP3-sensitive stores | wikigenes.orgnih.gov |

Analysis of Regional and Agonist-Dependent Variations in Motilin-(1-12) (human) Activity

The effects of Motilin-(1-12) (human) and other motilin agonists exhibit significant regional and agonist-dependent variations. The highest concentration of motilin receptors in the human GI tract is found in the antrum, primarily within the neural synaptosomes. physiology.org This high density of neural receptors likely accounts for the strong facilitation of cholinergic activity observed in this region. nih.gov

In contrast, the fundus and small intestine show a lesser response, and the colon is largely unresponsive to motilin agonists. nih.govqmul.ac.uk This regional difference aligns with the distribution of motilin receptors, which are more predominant in the upper gut. nih.gov

Furthermore, different agonists can elicit distinct responses. For example, while both motilin and the selective agonist GSK962040 facilitate cholinergic contractions in the antrum, the effect of motilin is short-lived and fades, whereas the facilitation by GSK962040 is long-lasting. nih.gov This suggests different interactions with the motilin receptor. nih.gov Studies comparing various motilin analogs have shown that human and rabbit motilin receptors have specific affinities for different analogs, including Mot-(1-12), indicating functional heterogeneity between species and potentially between receptor subtypes on nerves and muscles. physiology.org

Advanced Research Methodologies and Analytical Techniques for Motilin 1 12 Human Investigations

Peptide Synthesis and Characterization

The creation and verification of Motilin-(1-12) (human) and its analogues are foundational to any research in this area. These processes require precise chemical synthesis and rigorous characterization to ensure the purity and identity of the peptide.

Chemical Synthesis and Purification Strategies for Motilin-(1-12) (human) and its Analogues

The primary method for producing Motilin-(1-12) (human) and its analogues is solid-phase peptide synthesis (SPPS). nih.govnih.govnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed for this purpose. nih.gov

Key steps in the SPPS of Motilin-(1-12) and its analogues include:

Resin Selection: The choice of resin is critical and depends on whether the final peptide requires a C-terminal acid or amide.

Amino Acid Coupling: Protected amino acids are activated by coupling reagents and added sequentially to the growing peptide chain.

Deprotection: The temporary protecting group on the N-terminal amino acid is removed to allow for the next coupling reaction.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed.

Following synthesis, the crude peptide product is purified, most commonly using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govsemanticscholar.org This technique separates the target peptide from impurities based on hydrophobicity, yielding a highly purified product. The identity of the synthesized peptide is then confirmed by methods such as mass spectrometry and amino acid analysis. semanticscholar.org

Quantification Methods for Peptide Content (e.g., Amino Acid Analysis, Optical Density)

Accurate quantification of the synthesized peptide is essential for reliable experimental results. Several methods are available, each with its own advantages and limitations.

Amino Acid Analysis (AAA) is considered the gold standard for absolute peptide quantification. sb-peptide.com This method involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified. usp.orgresearchgate.net Modern approaches often use liquid chromatography-mass spectrometry (LC-MS) to analyze the non-derivatized amino acids, providing a high-throughput and robust quantification. nih.govcreative-proteomics.com

Optical Density (OD) measurements provide a simpler and more rapid method for peptide quantification. sb-peptide.com This technique relies on the absorbance of ultraviolet (UV) light by the peptide bonds at around 205 nm or by aromatic amino acid residues (tryptophan and tyrosine) at 280 nm. thermofisher.com While less accurate than AAA due to potential interference from non-peptide components and variations in amino acid composition, it is a useful method for routine estimations of peptide concentration. sb-peptide.comthermofisher.com

Receptor Binding Assays

Understanding how Motilin-(1-12) (human) interacts with its receptor, the human motilin receptor (hMTLR), is fundamental to deciphering its biological function. Receptor binding assays are employed to determine the affinity and capacity of this interaction.

Radioligand Binding Techniques for hMTLR Affinity and Capacity Determination

Radioligand binding assays are a highly sensitive and quantitative method for characterizing the interaction between a ligand and its receptor. nih.govplos.org These assays utilize a radiolabeled form of a ligand, typically with iodine-125 (B85253) ([¹²⁵I]), to track its binding to the receptor. sigmaaldrich.comrevvity.com

In the context of the hMTLR, crude membrane preparations from cells engineered to express a high level of the receptor are often used. sigmaaldrich.commerckmillipore.com The assay involves incubating these membranes with a constant, low concentration of radiolabeled motilin and varying concentrations of the unlabeled competitor ligand, such as Motilin-(1-12) (human). By measuring the displacement of the radioligand by the unlabeled peptide, the binding affinity (Ki) of the test compound can be determined. nih.gov Saturation binding experiments, where increasing concentrations of the radioligand are added, allow for the determination of the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. nih.govsigmaaldrich.com

| Parameter | Description | Significance |

|---|---|---|

| Ki (Inhibition Constant) | The concentration of a competing ligand that binds to half the binding sites at equilibrium in the presence of a radioligand. | Measures the affinity of the unlabeled ligand for the receptor. A lower Ki value indicates a higher binding affinity. |

| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | An intrinsic measure of the affinity between the radioligand and the receptor. |

| Bmax (Maximum Binding Capacity) | The total concentration of receptor binding sites in the preparation. | Indicates the density of the receptor in the tissue or cell preparation. |

Development and Application of Photoaffinity Labeling Probes for Ligand-Binding Domain Identification

Photoaffinity labeling is a powerful technique used to identify the specific domains of a receptor that a ligand binds to. nih.govresearchgate.net This method involves a chemically modified version of the ligand that contains a photo-reactive group. cncb.ac.cn

For the motilin receptor, a radioiodinatable peptide analogue of human motilin incorporating a photolabile p-benzoyl-L-phenylalanine (Bpa) residue has been developed. nih.gov This probe, [Bpa¹,Ile¹³]motilin, binds to the hMTLR with high affinity. nih.gov Upon exposure to UV light, the Bpa residue forms a covalent bond with the receptor at the binding site. nih.govcncb.ac.cn The receptor can then be fragmented, and the radiolabeled fragments identified, revealing the specific amino acid residues or domains involved in ligand binding. nih.gov Studies using this technique have shown that the N-terminal domain of motilin interacts with extracellular loops of the hMTLR. nih.gov

Functional Assays for Receptor Activation

Beyond binding, it is crucial to determine whether the interaction of Motilin-(1-12) (human) with the hMTLR leads to a biological response. Functional assays measure the downstream signaling events that occur upon receptor activation. The hMTLR is a Gq protein-coupled receptor, and its activation primarily leads to an increase in intracellular calcium concentration. merckmillipore.comnih.gov

Several types of functional assays are used to assess hMTLR activation:

Calcium Mobilization Assays: These are the most common functional assays for the hMTLR. eurofinsdiscovery.comsigmaaldrich.com Cells expressing the hMTLR are loaded with a calcium-sensitive fluorescent dye. nih.gov Upon ligand binding and receptor activation, the release of calcium from intracellular stores leads to an increase in fluorescence, which can be measured to determine the potency (EC₅₀) and efficacy of the ligand. nih.govnih.gov

Inositol (B14025) Phosphate Accumulation Assays: Activation of the Gq pathway stimulates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates serves as another indicator of receptor activation. nih.govphoenixpeptide.com

β-Arrestin Recruitment Assays: Upon activation, G protein-coupled receptors are phosphorylated, leading to the recruitment of β-arrestin proteins, which is involved in receptor desensitization and internalization. Assays that measure the interaction between the receptor and β-arrestin can also be used to quantify agonist activity. eurofinsdiscovery.com

| Parameter | Description | Significance |

|---|---|---|

| EC50 (Half Maximal Effective Concentration) | The concentration of a ligand that produces 50% of the maximal possible response. | Measures the potency of the ligand as an agonist. A lower EC50 value indicates higher potency. |

| Emax (Maximum Effect) | The maximum response achievable by a ligand. | Indicates the efficacy of the ligand. A full agonist produces the maximum possible response, while a partial agonist produces a submaximal response. |

Calcium Flux Assays in Cultured Cells

Calcium flux assays are a cornerstone for studying the signal transduction pathways activated by Motilin-(1-12). As the motilin receptor (MLNR) is a G protein-coupled receptor (GPCR), its activation typically leads to a measurable change in intracellular calcium concentration ([Ca2+]i). nih.govdrugbank.com The primary mechanism involves the Gq protein, which stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3). nih.govnih.gov IP3 then triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum. nih.govnih.gov

Research using various cultured cell lines has demonstrated the utility of this technique. Motilin has been shown to dose-dependently increase [Ca2+]i in cultured antral smooth muscle cells (ASMCs) from neonatal rats. nih.gov This effect is attributed to both the release of Ca2+ from intracellular stores via IP3 and ryanodine (B192298) receptors, and a sustained influx of extracellular Ca2+. nih.gov Similarly, in cell lines like Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells that have been transfected to express the human motilin receptor, motilin and its agonists provoke a distinct increase in intracellular calcium levels. frontiersin.orgresearchgate.netguidetopharmacology.org

Motilin-(1-12) (human) has been identified as a full agonist at the human motilin receptor, with a pIC50 value of 9.0 as determined by calcium concentration measurements, indicating its high potency in initiating this signaling cascade. guidetopharmacology.org These assays commonly use fluorescent calcium indicators, such as Fluo-3/AM or Fura Red, which are monitored by laser scanning confocal microscopy or flow cytometry to provide real-time, quantitative data on receptor activation. nih.govplos.org

Table 1: Summary of Calcium Flux Assay Findings for Motilin Receptor Agonists

| Cell Type | Agonist(s) | Key Findings | Citations |

|---|---|---|---|

| Cultured Antral Smooth Muscle Cells (Neonatal Rat) | Motilin | Dose-dependently increased [Ca2+]i via release from intracellular stores and extracellular influx. | nih.gov |

| HEK293 Cells (Transfected with MLNR) | Motilin | Activated the receptor, leading to increased intracellular Ca2+ concentration. | frontiersin.orgresearchgate.net |

| CHO Cells (Transfected with human MLNR) | Motilin, [Nle13]-motilin, Erythromycin (B1671065) | Agonists increased intracellular Ca2+ concentration. | guidetopharmacology.org |

| Cultured Human Colonic Smooth Muscle Cells | Motilin | Endogenously expressed receptors mediate an increase in Ca2+ concentration. | guidetopharmacology.org |

| COS-1 Cells (Transfected with human MLNR) | Motilin | Stimulation resulted in an increase in Ca2+ concentration. | guidetopharmacology.org |

In Vitro Contractility Studies on Isolated Smooth Muscle Preparations

To understand the physiological output of motilin receptor activation, researchers utilize in vitro contractility studies on smooth muscle tissues isolated from the gastrointestinal (GI) tract. These experiments directly measure the mechanical response (contraction) of the muscle to agonists like Motilin-(1-12).

Studies have consistently shown that motilin stimulates dose-dependent contractions in isolated smooth muscle strips from the GI tracts of various species, including rabbits, guinea pigs, and humans. frontiersin.orgnih.govgoogle.com.na The N-terminal portion of motilin, which includes the Motilin-(1-12) sequence, is essential for this contractile activity. google.com.na

In preparations of guinea pig small intestine, motilin induces contraction of both longitudinal and circular smooth muscle cells. nih.gov This response is primarily driven by the release of calcium from intracellular stores, as it is largely unaffected by the removal of extracellular calcium or the presence of voltage-dependent Ca2+ channel blockers, but is completely suppressed by inhibitors of intracellular calcium release. nih.gov Similarly, in the longitudinal muscle of the rabbit duodenum, motilin's contractile effect is mediated through the mobilization of intracellular calcium stores. nih.gov The responsiveness of tissues can vary by region; for instance, in rabbits, the gastric antrum and duodenum are highly sensitive to motilin, whereas the ileum is less so. frontiersin.org

These assays are typically conducted in an organ or tissue bath, where the isolated muscle strip is suspended under controlled temperature and oxygenation. The contractile force is measured isotonically or isometrically using force-displacement transducers, allowing for the quantification of agonist potency and efficacy. google.com.na

Table 2: Selected In Vitro Contractility Studies on Motilin-Induced Contraction

| Tissue Preparation | Species | Key Findings | Citations |

|---|---|---|---|

| Longitudinal & Circular Smooth Muscle Cells | Guinea Pig | Motilin induced dose-dependent contraction, mediated by intracellular Ca2+ release. | nih.gov |

| Duodenal Smooth Muscle Strips | Rabbit | Motilin stimulates contraction; the N-terminal fragment is crucial for activity. | frontiersin.orggoogle.com.na |

| Longitudinal Muscle of Duodenum | Rabbit | Contraction is due to pharmaco-mechanical coupling and mobilization of intracellular Ca2+ stores. | nih.gov |

| Stomach and Upper Intestine | Frog (various species) | Human motilin caused GI region-dependent contractions. | nih.gov |

| Intestinal Bulb and Mid/Distal Intestine | Zebrafish | Motilin evoked contractions, suggesting a conserved function. | researchgate.net |

Electrophysiological Techniques for Assessing Neuronal Activity

The biological effects of motilin are not limited to direct action on smooth muscle; they are also mediated through the enteric nervous system. frontiersin.org Electrophysiological techniques, such as whole-cell patch-clamp recording, are critical for dissecting the neuronal pathways involved in motilin signaling. These methods allow for the direct measurement of changes in the electrical properties of individual neurons upon receptor activation.

Studies have shown that motilin receptors are located on enteric neurons within the gut wall. frontiersin.orgphysiology.orgphysiology.org Activation of these neuronal receptors can enhance cholinergic contractions and stimulate the release of neurotransmitters like acetylcholine (B1216132). frontiersin.org In some species, such as the dog, the contractile response to motilin is mediated almost entirely through neural pathways. physiology.org

While specific electrophysiological data on the Motilin-(1-12) fragment is limited, studies on full-length motilin demonstrate the utility of these techniques. For example, whole-cell patch-clamp recordings of Purkinje cells from the rat cerebellum, which express motilin receptors, revealed that motilin causes neuronal depolarization. nih.gov This excitatory effect was direct, as it persisted even when synaptic transmission was blocked, indicating that motilin activated receptors on the recorded neuron itself. nih.gov Such techniques are invaluable for determining whether the action of an agonist like Motilin-(1-12) is direct on the neuron or mediated by the release of other neurotransmitters.

Molecular Biology and Immunological Approaches

Quantitative Gene Expression Analysis (e.g., RT-PCR, RNase Protection Assay)

To understand the potential sites of action for Motilin-(1-12), it is essential to identify which tissues express its corresponding receptor, MLNR. Molecular biology techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and RNase Protection Assay are used to detect and quantify MLNR messenger RNA (mRNA).

RT-PCR: This sensitive technique has been widely used to map the distribution of MLNR mRNA. Studies in humans have detected MLNR expression throughout the gastrointestinal tract, including the esophagus, stomach, duodenum, jejunum, ileum, and colon. guidetopharmacology.org

RNase Protection Assay: This method has also been employed to confirm MLNR gene expression in various human tissues, with positive signals found in the stomach, thyroid, and bone marrow. guidetopharmacology.org

Together, these molecular techniques have provided a detailed map of MLNR gene expression, confirming that the receptor is present in both smooth muscle layers and the myenteric plexus of the gut, which aligns with the dual muscular and neuronal actions of motilin agonists. frontiersin.orgguidetopharmacology.org

Immunohistochemistry and Autoradiography for Receptor Localization in Tissues

While gene expression analysis identifies where a receptor can be produced, immunohistochemistry (IHC) and autoradiography visualize the location of the receptor protein itself within the tissue architecture.

Autoradiography: This technique uses a radiolabeled ligand, such as 125I-labeled motilin, which binds to its receptor in tissue sections. The location of the bound ligand is then visualized on film or emulsion. Autoradiographic studies in the rabbit GI tract have shown dense motilin binding sites on the smooth muscle layers of the gastric antrum, duodenum, and colon, with particularly high concentrations in the circular muscle layer. nih.gov Binding studies on human antral tissue preparations also confirmed a high concentration of motilin receptors. physiology.orgnih.gov

Immunohistochemistry (IHC): This method uses specific antibodies that bind to the motilin receptor protein, which are then visualized using enzymatic or fluorescent tags. IHC has been instrumental in confirming the presence of motilin receptors in the enteric plexus and on smooth muscle cells, corroborating the findings from functional and gene expression studies. frontiersin.orgguidetopharmacology.orgabcam.com

Notably, studies combining tissue fractionation with radioligand binding have suggested that in the human antrum, motilin receptors are predominantly located on nerves rather than on muscle cells. physiology.orgphysiology.orgnih.gov Furthermore, receptors on neural and muscular membranes in the human antrum displayed different binding affinities for motilin analogs, including Motilin-(1-12), suggesting the existence of distinct receptor subtypes or conformations in different cell types. physiology.orgnih.govwikigenes.org

Table 3: Summary of Motilin Receptor Localization Studies

| Technique | Species | Tissue | Key Findings on Receptor Location | Citations |

|---|---|---|---|---|

| Autoradiography | Rabbit | Gastric Antrum, Duodenum, Colon | Binding sites found on smooth muscle layers, especially circular muscle. | nih.gov |

| Radioligand Binding | Human | Gastric Antrum | Highest concentration of receptors found in the neural preparation. | physiology.orgphysiology.orgnih.gov |

| Immunohistochemistry | Human | Small Intestine, Stomach, Colon | Receptors present in muscle layers and myenteric plexus. | guidetopharmacology.org |

| RT-PCR | Human | GI Tract | MLNR mRNA detected in esophagus, stomach, duodenum, jejunum, ileum, and colon. | guidetopharmacology.org |

| RNase Protection Assay | Human | Stomach, Thyroid, Bone Marrow | Confirmed MLNR mRNA expression. | guidetopharmacology.org |

Structural Biology Techniques

Understanding the three-dimensional structure of Motilin-(1-12) and how it interacts with its receptor is fundamental to explaining its biological activity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM) have provided critical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to determine the solution structure of the Motilin-(1-12) fragment. nih.gov These studies revealed that the peptide is not random but adopts a defined conformation. Key structural features include a turn-like structure at the N-terminus, stabilized by a hydrogen bond between the amino acids Phenylalanine-1 (Phe1) and Isoleucine-4 (Ile4). nih.gov Structural analyses have indicated that the C-terminal portion of the Motilin-(1-12) fragment is more critical for biological activity. nih.gov NMR studies of the full 22-amino acid motilin peptide in a membrane-mimicking environment (phospholipid bicelles) showed that the region from Glutamic acid-9 (Glu9) to Lysine-20 (Lys20) forms an ordered alpha-helix, providing context for the structure of the overlapping (9-12) portion of the fragment. rcsb.org

Cryo-Electron Microscopy (Cryo-EM): More recently, cryo-EM has been used to solve the high-resolution structure of the full-length human motilin peptide bound to its Gq-coupled receptor. nih.gov While this study used the full peptide, its findings are highly relevant to Motilin-(1-12). The structure revealed that the extreme N-terminal pentapeptide (residues 1-5) of motilin inserts deeply into a hydrophobic pocket within the receptor. nih.gov This finding structurally validates the long-held knowledge from functional studies that the N-terminus of motilin is the primary determinant of its activity and is essential for receptor binding and activation.

Cryo-Electron Microscopy (Cryo-EM) for Characterizing Motilin-(1-12) (human)-hMTLR Complexes

Cryo-electron microscopy (Cryo-EM) has become an indispensable tool for determining the high-resolution structures of protein complexes in their near-native states. While studies specifically imaging the Motilin-(1-12) fragment are not the primary focus, research on the full-length 22-amino acid human motilin bound to its G protein-coupled receptor, the human motilin receptor (hMTLR), provides critical insights into how the N-terminal region, encompassing the 1-12 sequence, is recognized.

In a landmark study, the cryo-EM structure of the full-length motilin peptide in complex with the hMTLR and the associated Gq protein was resolved. Current time information in Tiranë, AL.nih.gov This research revealed the precise mechanism of peptide recognition. The N-terminal segment of motilin, which includes the Motilin-(1-12) sequence, inserts deeply into a hydrophobic orthosteric binding pocket within the receptor. semanticscholar.org An extensive hydrophobic network is formed between the first five residues of motilin (Phe-Val-Pro-Ile-Phe) and hydrophobic residues within the receptor's binding site. semanticscholar.org Specifically, the aromatic ring of the first residue, Phenylalanine (Phe1), extends into a pocket and establishes hydrophobic interactions, while its backbone forms crucial polar interactions with receptor residues E119 and R318. semanticscholar.org The importance of this N-terminal engagement is highlighted by findings that truncating the first residue (Phe1) leads to a significant decrease in peptide activity. semanticscholar.org

The subsequent residues of the N-terminal region, from Threonine-6 (Thr6) onwards, contribute to the formation of an α-helix that engages an extracellular subpocket of the receptor, further stabilizing the complex. semanticscholar.org These structural details provided by Cryo-EM are fundamental for understanding the initial binding and activation steps of the motilin receptor, which are driven by the N-terminal portion of the hormone corresponding to the Motilin-(1-12) fragment.

| Parameter | Details | Source |

|---|---|---|

| PDB ID | 8IBV | Current time information in Tiranë, AL. |

| Macromolecule | Motilin receptor, G-alpha-q protein, G-beta, G-gamma, Nanobody, Motilin | Current time information in Tiranë, AL. |

| Organism | Homo sapiens (human) | Current time information in Tiranë, AL. |

| Method | Cryo-Electron Microscopy | Current time information in Tiranë, AL. |

| Total Structure Weight | 200.33 kDa | Current time information in Tiranë, AL. |

| Key Finding | The N-terminal pentapeptide of motilin binds deeply within a hydrophobic orthosteric subpocket of the receptor, critical for activation. | semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution, providing a view of their conformational states under near-physiological conditions. nih.gov Studies on the full-length, 22-amino acid motilin peptide have yielded significant information about the structural tendencies of its N-terminal region, which includes the Motilin-(1-12) sequence.

An NMR study of human motilin in a membrane-mimicking environment of phospholipid bicelles revealed a highly structured conformation. acs.orgrcsb.org In this environment, the peptide exhibits an ordered alpha-helical structure from residue Glutamic acid-9 (Glu9) to Lysine-20 (Lys20). acs.orgrcsb.org The N-terminal region, containing residues 1-8, is also well-structured, adopting a turn that resembles a classical beta-turn. rcsb.orgwikipedia.org This suggests that when interacting with a lipid environment, such as a cell membrane, the Motilin-(1-12) fragment likely adopts a defined, non-random conformation.

Conversely, an earlier NMR study conducted in a solvent mixture of 30% hexafluoro-2-propanol presented a slightly different picture. nih.gov While this study also identified a consistent alpha-helix in the C-terminal portion of the peptide (from Glu9 to Lys20), it noted a considerable lack of defined structure at the N-terminal end of the molecule, particularly around residues Thr6-Tyr7-Gly8. nih.gov A tendency to form a wide turn over the sequence Pro3 to Thr6 was observed, but the structure in this region was not well-defined by the NMR data. nih.gov

These findings collectively indicate that the solution structure of the N-terminal region of motilin is highly dependent on its environment. While it may be flexible and disordered in some solvents, it adopts a more defined turn-like structure in a membrane-mimetic setting, a crucial insight for understanding its interaction with the cell-surface motilin receptor. nih.govacs.orgrcsb.org

| Parameter | Details | Source |

|---|---|---|

| PDB ID | 1LBJ | acs.org |

| Macromolecule | Motilin | acs.org |

| Organism | Homo sapiens (human) | acs.org |

| Method | Solution NMR | acs.org |

| Environment | Isotropic phospholipid bicelles (pH 4.0) | acs.org |

| Key Structural Features | - Ordered alpha-helix from Glu9 to Lys20.

| acs.orgrcsb.org |

Future Research Directions and Translational Perspectives for Motilin 1 12 Human

Further Elucidation of Specific Neural and Non-Neural Physiological Roles of Motilin-(1-12) (human)

Motilin-(1-12) represents a key active domain of the full-length motilin peptide, essential for binding to the motilin receptor (hMTLR). nih.govphysiology.orgphysiology.org Research indicates that the N-terminal region of motilin is crucial for its biological activity, with structure-function studies identifying the [1-7] fragment as the minimum basic structure for receptor binding and the transit region of [8-9] connecting the N-terminal and C-terminal portions. frontiersin.org The significance of the full 1-12 sequence is underscored by findings that the motilin analog [1-12] demonstrates a 158-fold higher binding affinity than the [1-11] fragment, highlighting the critical role of the arginine residue at position 12. nih.gov

The physiological actions of motilin are mediated through receptors located on both neural and non-neural tissues, and Motilin-(1-12) is instrumental in activating these pathways. nih.govfrontiersin.org

Neural Roles : A significant concentration of human motilin receptors is found in the neural structures of the stomach's antrum. nih.govphysiology.orgphysiology.org Motilin receptors are expressed in enteric neurons within the duodenum and colon. nih.gov Activation of these neural receptors (sometimes referred to as 'n' receptors) can facilitate cholinergic activity, meaning they stimulate the release of acetylcholine (B1216132), which in turn causes muscle contraction. frontiersin.orgnih.govnih.gov This neural mediation is a key component of motilin's ability to regulate the migrating motor complex (MMC), the "housekeeping" contractions of the gut during fasting. frontiersin.orgwikipedia.org

Non-Neural Roles : Motilin receptors are also located directly on smooth muscle cells (myogenic or 'm' receptors) in the gastrointestinal tract. frontiersin.orgnih.govreprocell.com The activation of these receptors by motilin or its active fragments leads to direct muscle contraction via an influx of extracellular calcium. nih.gov This dual action on both nerves and muscles allows for a complex and coordinated regulation of gastrointestinal motility. frontiersin.org

Future research must continue to dissect these pathways, clarifying the precise contribution of the Motilin-(1-12) fragment in activating specific neural circuits versus its direct effects on smooth muscle in different regions of the human gut.

Design and Synthesis of Highly Selective and Potent Motilin-(1-12) (human) Analogs for Research Tools

The development of synthetic analogs based on the Motilin-(1-12) sequence is crucial for advancing research. These analogs serve as powerful tools to investigate the pharmacological characteristics of the motilin receptor system. physiology.orgwikigenes.org By modifying the peptide structure, researchers can create molecules with enhanced selectivity, potency, and stability compared to the endogenous fragment.

One notable example from early research is the analog Mot-(1-12) (CH2NH)10–11 . Studies have shown that motilin receptors in the human antrum, specifically those on neural versus muscular membranes, exhibit different affinities for this analog compared to the natural Motilin-(1-12) fragment. nih.govphysiology.orgphysiology.orgcapes.gov.br This differential affinity provided key evidence for the existence of distinct receptor subtypes. nih.govphysiology.orgwikigenes.org

The design of such analogs allows for:

Probing Receptor Subtypes : Creating ligands that preferentially bind to either neural or muscular receptors to isolate and study their specific functions.

Structure-Activity Relationship Studies : Identifying which amino acid residues are critical for binding and activation, as demonstrated by the importance of the 12th residue. nih.gov

Developing Therapeutic Leads : While these initial analogs are primarily for research, the insights gained can inform the design of future drugs with improved pharmacokinetic properties. nih.gov

More recent efforts have focused on developing non-peptide small molecules and more stable peptide analogs to overcome the limitations of endogenous peptides for therapeutic use. nih.govmedchemexpress.com

| Analog | Description | Significance in Research | Reference |

|---|---|---|---|

| Motilin-(1-12) (human) | The N-terminal 12-amino acid fragment of human motilin. | Identified as a key fragment for high-affinity receptor binding and agonist activity. | physiology.orgnih.gov |

| Mot-(1-12) (CH2NH)10–11 | A synthetic analog of Motilin-(1-12) with a modified peptide bond. | Used to demonstrate the existence of different motilin receptor subtypes (neural vs. muscular) due to differential binding affinity. | nih.govphysiology.orgphysiology.org |

| [Leu13]-motilin | A peptide analog. | A motilin receptor agonist that causes concentration-dependent contractions in various gut regions. | nih.govmedchemexpress.com |

| Atilmotin | A synthetic peptide analog of the motilin 1-14 amide fragment. | Developed as a potent motilin receptor agonist for potential therapeutic use in motility disorders. | nih.gov |

Exploration of the Full Spectrum of hMTLR Subtypes and their Functional Significance

Initial pharmacological studies strongly suggest that the human motilin receptor (hMTLR) is not a single uniform entity but exists as distinct subtypes. nih.govphysiology.orgphysiology.org The primary evidence for this heterogeneity comes from binding studies in the human antrum, which showed that receptors on neural synaptosomes and those on smooth muscle plasma membranes have different affinities for Motilin-(1-12) and its analog, Mot-(1-12) (CH2NH)10–11. nih.govphysiology.orgcapes.gov.br

These subtypes have been broadly classified as:

Neural Receptors ("n" subtype) : Found predominantly on enteric neurons. nih.govreprocell.com Their activation leads to indirect stimulation of muscle contraction via neurotransmitter release. frontiersin.org These receptors are highly concentrated in the human antrum. nih.govphysiology.org

Muscular Receptors ("m" subtype) : Located directly on smooth muscle cells. reprocell.com Their activation leads to a direct contractile response. nih.gov

While the hMTLR gene was identified as GPR38, the molecular basis for these pharmacologically distinct subtypes—whether they arise from alternative gene splicing, post-translational modifications, or interactions with other proteins—is not yet fully understood. nih.govwikipedia.org Future research using advanced molecular and proteomic techniques is needed to explore the full spectrum of hMTLR subtypes. Understanding their distinct signaling cascades and physiological roles is paramount for developing targeted therapies that can, for instance, selectively enhance neural coordination without causing excessive muscle spasms.

Advancing the Understanding of Receptor Desensitization and its Implications for Analog Development

A major challenge in the clinical development of motilin receptor agonists is the phenomenon of tachyphylaxis, a rapid decrease in drug effectiveness with repeated administration. reprocell.comresearchgate.net This loss of efficacy is largely attributed to the desensitization and internalization of the motilin receptor following agonist binding. nih.govnih.gov

Studies comparing endogenous motilin with synthetic agonists (motilides) have revealed that receptor trafficking is highly ligand-dependent:

Mechanism : Agonist-induced desensitization involves receptor phosphorylation and subsequent internalization (removal from the cell surface). reprocell.comnih.gov

Agonist-Specific Effects : Different agonists induce different degrees and rates of desensitization. The motilide ABT-229, for example, was found to be a more potent inducer of receptor internalization than endogenous motilin, despite being a less potent agonist in stimulating a response. nih.govnih.gov

Resensitization : The rate at which receptors return to the cell surface (resensitization) also varies significantly. The recovery half-life after stimulation with motilin is a few hours, whereas for an agonist like ABT-229, it can be over 24 hours. nih.gov This slow recycling likely contributed to its failure in clinical trials. researchgate.netnih.gov

This research highlights that agonist potency does not directly correlate with its tendency to cause desensitization. nih.gov Therefore, a critical direction for future analog development is to design compounds that minimize receptor internalization and promote rapid recycling. nih.govresearchgate.net Screening for these properties, in addition to agonist activity, will be essential for creating clinically useful prokinetic agents that maintain their efficacy over long-term use.

| Agonist | Agonist Potency (pEC50) | Desensitizing Potency (pDC50) | Key Implication | Reference |

|---|---|---|---|---|

| Motilin | 9.39 | 7.77 | Endogenous peptide shows moderate desensitization with relatively fast recovery. | nih.govnih.gov |

| Erythromycin-A (EM-A) | 7.11 | 4.77 | Lower potency and significantly less desensitization and internalization compared to motilin. | nih.govnih.gov |

| ABT-229 | 8.46 | 8.78 | High desensitizing potency and profound receptor internalization, leading to strong tachyphylaxis and slow recovery. | nih.govnih.gov |

Q & A

Q. What are the standard experimental protocols for synthesizing and purifying Motilin-(1-12) (human) in academic research?

Methodological Answer: Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include resin selection (e.g., Wang resin for C-terminal amidation), deprotection with piperidine, and coupling reagents like HBTU/HOBt. Purification involves reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA). Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight, while analytical HPLC confirms purity (>95%). Key parameters to document: retention time, solvent ratios, and column specifications .

Q. Which analytical techniques are most reliable for characterizing the secondary structure of Motilin-(1-12) (human)?

Methodological Answer: Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies α-helical or β-sheet conformations. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) resolves tertiary interactions in aqueous or membrane-mimetic environments. For dynamic structural analysis, molecular dynamics (MD) simulations with force fields like CHARMM36 are paired with experimental data. Ensure buffer conditions (pH, ionic strength) are standardized to avoid artifactual conformational changes .

Q. What in vitro models are widely used to study Motilin-(1-12) receptor activation and downstream signaling?

Methodological Answer: Common models include:

- Cell lines : HEK293 or CHO cells transfected with human motilin receptor (MTLR).

- Organoids : Human gastric or intestinal organoids to mimic physiological responses.

- Calcium flux assays : Using fluorescent dyes (e.g., Fluo-4 AM) to measure intracellular Ca²⁺ changes post-stimulation. Controls: Include receptor antagonists (e.g., GM109) to confirm specificity. Report transfection efficiency and passage numbers to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of Motilin-(1-12) across different studies?

Methodological Answer: Contradictions often arise from assay conditions (e.g., pH, temperature) or receptor isoforms. To address this:

- Standardize assays using radiolabeled ¹²⁵I-Motilin-(1-12) in competition binding studies.

- Compare results across cell lines (e.g., native vs. transfected MTLR).

- Perform meta-analysis of published Kd values with attention to buffer composition (e.g., divalent cations affecting receptor conformation). Example: A 2024 study found 10-fold affinity differences between gastric vs. duodenal tissue models due to pH variations .

Q. What experimental strategies differentiate in vivo vs. in vitro functional effects of Motilin-(1-12) (human)?

Methodological Answer:

- In vivo : Use transgenic mice expressing human MTLR to assess motility via telemetric capsules or MRI. Compare pharmacokinetics (plasma half-life, bioavailability) using LC-MS/MS.

- In vitro : Isolate primary smooth muscle cells to measure contractility via force transducers.

- Bridging studies : Apply microdialysis to sample interstitial fluid in animal models, correlating peptide concentration with motility indices. Address species-specific receptor activation differences .

Q. How can CRISPR-Cas9 gene editing advance mechanistic studies of Motilin-(1-12) receptor interactions?

Methodological Answer:

- Knockout models : Generate MTLR⁻/⁻ intestinal organoids to isolate receptor-specific pathways.

- Epitope tagging : Insert HA/FLAG tags into MTLR for co-immunoprecipitation (Co-IP) studies.

- Single-cell RNA-seq : Profile receptor expression heterogeneity in CRISPR-edited cell populations. Validation: Use Sanger sequencing and functional rescue experiments (e.g., reintroduce MTLR via lentivirus) .

Key Methodological Considerations

- Reproducibility : Document buffer recipes, equipment models (e.g., HPLC column lot numbers), and software versions for simulations .

- Ethics : For human tissue studies, include IRB approval details and informed consent protocols .

- Data Sharing : Upload raw NMR spectra, MD simulation trajectories, and organoid protocols to repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.